molecular formula C14H12F2N2O3 B2391340 1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904131-92-5

1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Numéro de catalogue B2391340
Numéro CAS: 1904131-92-5
Poids moléculaire: 294.258
Clé InChI: ANMPFYNEKPGDTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that is used to treat type 2 diabetes. Dapagliflozin works by blocking the reabsorption of glucose in the kidneys, which leads to increased glucose excretion in the urine. This mechanism of action makes Dapagliflozin a promising drug for the treatment of type 2 diabetes, as it helps to lower blood glucose levels without causing hypoglycemia.

Mécanisme D'action

Dapagliflozin works by inhibiting the 1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione transporter in the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, Dapagliflozin increases the amount of glucose excreted in the urine, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects beyond its glucose-lowering effects. These include reductions in blood pressure, body weight, and inflammation. Dapagliflozin has also been shown to have positive effects on cardiovascular health, including reductions in the risk of heart failure and cardiovascular death.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Dapagliflozin in lab experiments is its well-understood mechanism of action, which allows for precise and targeted studies. Additionally, Dapagliflozin has been extensively studied in clinical trials, providing a wealth of data on its safety and efficacy. However, one limitation of Dapagliflozin in lab experiments is that it is a relatively new drug, and its long-term effects on health are not yet fully understood.

Orientations Futures

There are a number of potential future directions for research on Dapagliflozin. One area of interest is the drug's effects on the gut microbiome, which has been shown to play an important role in metabolic health. Additionally, there is interest in exploring the use of Dapagliflozin in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Finally, there is ongoing research on the potential cardiovascular benefits of Dapagliflozin, including its effects on heart failure and atherosclerosis.

Méthodes De Synthèse

Dapagliflozin is synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2,5-dimethylpyrrole-1-carboxylic acid. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

Dapagliflozin has been extensively studied in clinical trials and has been shown to be effective in lowering blood glucose levels in patients with type 2 diabetes. In addition to its glucose-lowering effects, Dapagliflozin has also been shown to have beneficial effects on blood pressure, body weight, and cardiovascular health.

Propriétés

IUPAC Name

1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-10-2-1-8(5-11(10)16)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPFYNEKPGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.